

4-Aminoazobenzene hydrochloride CAS number 3457-98-5

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Compound of Interest

Compound Name: 4-Aminoazobenzene
hydrochloride

Cat. No.: B3021562

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An In-Depth Technical Guide to **4-Aminoazobenzene Hydrochloride** (CAS 3457-98-5):
Properties, Synthesis, and Handling for the Research Professional

Introduction and Overview

Chemical Identity and Significance

4-Aminoazobenzene hydrochloride (CAS 3457-98-5), also known as p-Aminoazobenzene hydrochloride or 4-(Phenylazo)aniline hydrochloride, is the salt form of the organic compound 4-Aminoazobenzene (Aniline Yellow).[1] It is an aromatic azo compound, characterized by a central diazene group (N=N) connecting two phenyl rings, one of which is substituted with an amino group at the para position.[2][3] The hydrochloride salt typically presents as steel-blue or dark violet needle-like crystals.[4][5]

Historically significant as an early azo dye, its utility today is primarily as a chemical intermediate in the synthesis of more complex dyes, pigments, and other organic compounds.[1][6] For researchers, particularly in toxicology and drug development, 4-Aminoazobenzene and its derivatives serve as important model compounds for studying the mechanisms of chemical carcinogenesis.[3][7] Its photochromic properties also make it a subject of interest in materials science.[3]

Scope of the Guide

This technical guide provides a comprehensive resource for researchers, chemists, and safety professionals working with **4-Aminoazobenzene hydrochloride**. It consolidates critical information on its physicochemical properties, detailed synthesis and purification protocols, key applications, analytical characterization methods, and a thorough overview of its toxicological profile and handling requirements. The focus is on providing not just procedural steps but also the underlying scientific principles to ensure safe, effective, and reproducible experimentation.

Physicochemical Properties

General and Spectroscopic Data

The fundamental properties of **4-Aminoazobenzene hydrochloride** are summarized in the table below. This data is essential for its identification, handling, and use in various experimental setups.

Property	Value	Reference(s)
CAS Number	3457-98-5	[5] [6]
Molecular Formula	C ₁₂ H ₁₁ N ₃ ·HCl (or C ₁₂ H ₁₂ ClN ₃)	[6]
Molecular Weight	233.70 g/mol	[6]
Appearance	Steel cyan/dark blue to violet powder or needle-like crystals	[4] [5] [8]
Melting Point	227-228 °C	[4]
Purity (Typical)	>95.0% (HPLC)	[9]
¹ H NMR	Spectral data available, key for structural confirmation	[10]
Mass Spectrometry	Data available for fragmentation analysis	[11]

Solubility Profile

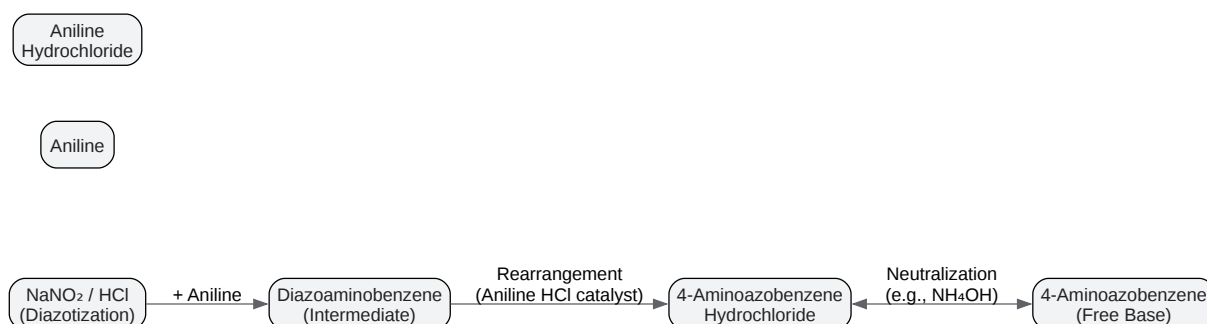
Understanding the solubility is crucial for reaction setup, purification, and biological assays. **4-Aminoazobenzene hydrochloride** is slightly soluble in water but readily dissolves in ethanol and aqueous hydrochloric acid.[\[4\]](#) Upon neutralization with a base like ammonium hydroxide,

the free base, 4-aminoazobenzene (a yellow solid), precipitates from the aqueous solution.[4]
[12] The free base itself is soluble in ethanol, ether, chloroform, and benzene.[12] While its solubility in pure water is low (around 0.15 mmol/L at 25 °C), this can be a limiting factor in certain biological applications without the use of co-solvents or host molecules.[13]

Synthesis and Purification

Key Synthetic Pathways: An Overview

The most common and historically significant method for synthesizing 4-Aminoazobenzene is the acid-catalyzed rearrangement of diazoaminobenzene. Diazoaminobenzene is itself formed from the reaction of a diazonium salt with excess aniline. This pathway avoids the direct coupling to the para-position of aniline, which can be less efficient under certain conditions.



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Figure 1: High-level overview of the synthesis of **4-Aminoazobenzene Hydrochloride**.

Protocol 1: Synthesis via Diazoaminobenzene Rearrangement

This synthesis is a classic example of an electrophilic aromatic substitution preceded by a molecular rearrangement. Diazoaminobenzene, formed in the initial step, is not the final

thermodynamic product. In the presence of an acid catalyst (aniline hydrochloride), it undergoes a rearrangement to form the more stable C-coupled product, 4-Aminoazobenzene. The aniline hydrochloride provides the necessary protons to facilitate the cleavage of the N-N-N bond in the protonated intermediate, allowing the resulting diazonium cation to attack the electron-rich para-position of a separate aniline molecule. Heating to 40-50 °C provides the necessary activation energy for this rearrangement without promoting significant decomposition.^{[8][14]}

This protocol is adapted from established laboratory procedures.^[8]

- **Preparation:** In a suitable reaction vessel, dissolve 10 g of powdered diazoaminobenzene in 20 g of aniline.
- **Catalyst Addition:** Add 5 g of solid aniline hydrochloride to the mixture. The aniline hydrochloride acts as the acid catalyst for the rearrangement.
- **Reaction:** Gently warm the mixture to 40-50 °C with stirring. Maintain this temperature for approximately 1-2 hours.
- **Monitoring:** The reaction progress can be monitored by taking a small sample, warming it with alcohol and hydrochloric acid, and observing for the cessation of nitrogen gas evolution (which indicates the consumption of the diazoaminobenzene starting material).
- **Isolation of Free Base:** Once the reaction is complete, pour the warm mixture into a beaker containing an excess of dilute acetic acid. This step protonates the excess aniline, making it soluble, while the less basic 4-aminoazobenzene product precipitates.
- **Filtration:** Allow the crude 4-aminoazobenzene (free base) to solidify, then collect it by filtration and wash thoroughly with water to remove residual aniline acetate.

Protocol 2: Purification of 4-Aminoazobenzene Hydrochloride

The crude product from the synthesis contains unreacted starting materials and side products. This protocol first converts the crude free base into its hydrochloride salt, which is then purified by recrystallization. The principle relies on the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures. By dissolving the crude salt in

a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving impurities behind in the mother liquor.

This procedure is designed to yield the purified hydrochloride salt.[8]

- **Dissolution:** Take the crude 4-aminoazobenzene base from the previous step and suspend it in approximately 2 liters of water.
- **Salt Formation:** Heat the suspension to boiling. Carefully and slowly add hydrochloric acid dropwise. The solution will turn bluish-red as the hydrochloride salt forms and dissolves.[1] Continue adding acid until a small, cooled sample of the solution deposits pure, steel-blue crystals upon cooling. Avoid a large excess of acid.
- **Hot Filtration (Optional):** If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the clear, bluish-red filtrate to cool slowly to room temperature, and then in an ice bath, to maximize the yield of crystals. The **4-Aminoazobenzene hydrochloride** will separate out as steel-blue needles.[8]
- **Collection:** Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any remaining soluble impurities.
- **Drying:** Dry the crystals in a vacuum oven at a low temperature or in a desiccator.

Core Applications in Research and Development

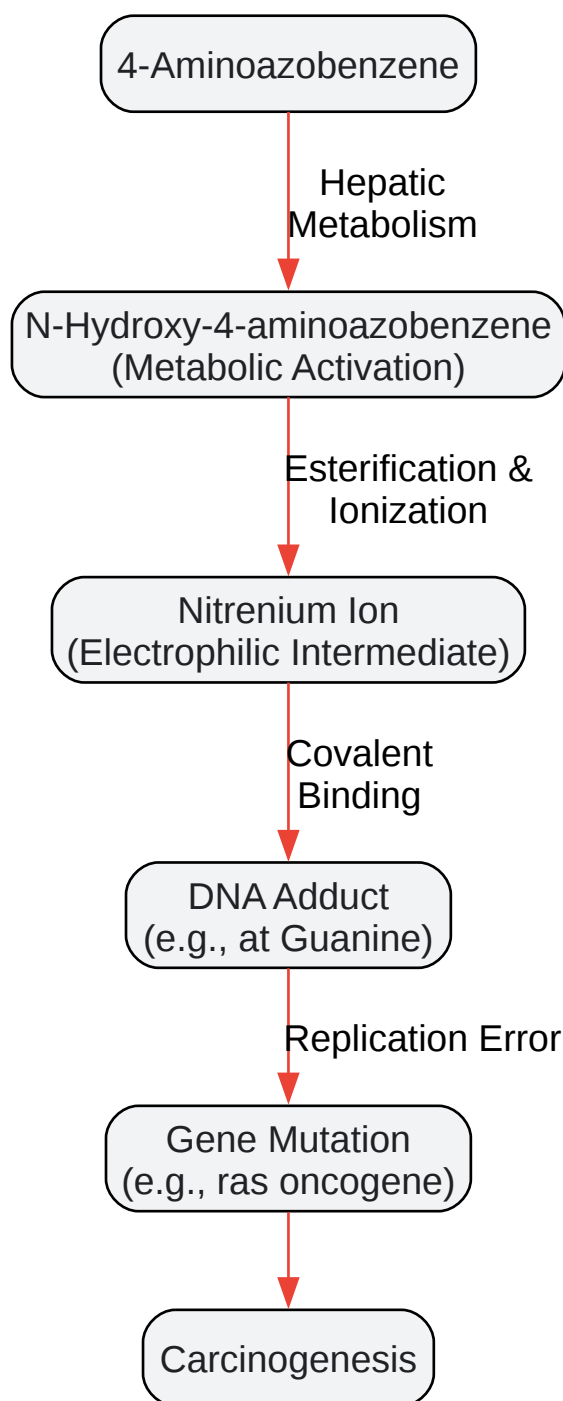
Intermediate in Dye and Pigment Synthesis

4-Aminoazobenzene hydrochloride is a foundational building block for a variety of other dyes.[6] The primary amino group can be diazotized and coupled with other aromatic compounds to extend the conjugated system, thereby creating molecules with different colors and properties. It is a key intermediate in the manufacturing of dyes such as Acid Red 73.[1][4]

Tool in Carcinogenesis and Toxicological Research

4-Aminoazobenzene is classified as a possible human carcinogen (IARC Group 2B) and is a well-established hepatic carcinogen in animal models, particularly mice.[7][15] This property

makes it an invaluable tool for studying the molecular mechanisms of cancer. Research has shown that its carcinogenicity is linked to its metabolic activation in the liver, leading to the formation of DNA adducts. The major persistent adduct has been identified as N-(deoxyguanosin-8-yl)-4-aminoazobenzene.[7] Studies have also implicated this chemical in causing specific mutations in oncogenes, such as the ras gene.[3] This makes it a standard compound for research into chemical carcinogenesis, DNA repair mechanisms, and the development of potential anti-cancer therapies.



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Figure 2: Simplified bioactivation pathway of 4-Aminoazobenzene leading to carcinogenesis.

Application in Photochemistry and Material Science

The azobenzene core of the molecule allows it to undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths (typically UV for trans to cis, and visible light or

heat for the reverse).[16] This photochromic behavior is being explored for the development of light-responsive materials, molecular switches, and optical data storage. The amino group provides a convenient handle for covalently attaching the molecule to polymers or surfaces like graphene oxide, creating functional materials whose properties can be modulated by light.[16]

Analytical Characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 4-Aminoazobenzene and its hydrochloride salt.

A general reverse-phase method suitable for analyzing 4-Aminoazobenzene is described below.[17][18]

- Column: C18 or Newcrom R1 reverse-phase column.[17][18]
- Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[17]
- Detection: UV detector set to the λ_{max} of the compound (typically around 380-400 nm for the trans-isomer).
- Procedure:
 - Prepare a standard solution of known concentration in the mobile phase.
 - Inject the standard to determine the retention time and response factor.
 - Inject the sample solution.
 - Purity is typically calculated based on the area percentage of the main peak.

Thin-layer chromatography (TLC) can also be used for rapid qualitative analysis of reaction progress or fraction screening.[19]

Spectroscopic Identification

Confirmation of the chemical structure is achieved through various spectroscopic methods.

- ¹H NMR: Proton NMR provides a definitive fingerprint of the molecule's structure. The spectrum will show characteristic signals for the aromatic protons on both phenyl rings. The integration and splitting patterns are used to confirm the substitution pattern.[\[10\]](#)[\[20\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches from the amino group, N=N azo stretching, and C=C aromatic ring vibrations.
- UV-Visible Spectroscopy: The compound exhibits strong absorbance in the UV-visible region due to the extended π -conjugated system. This property is the basis for its color and is used for quantitative analysis via HPLC-UV or standalone spectrophotometry.[\[16\]](#)[\[20\]](#)
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.[\[11\]](#)

Safety, Handling, and Toxicology

GHS Hazard Classification and Safety Precautions

4-Aminoazobenzene hydrochloride is a hazardous substance and must be handled with extreme care.[\[15\]](#) Its GHS classification highlights several critical risks.

Hazard Class	Code	Statement	Reference(s)
Acute Toxicity, Oral	H302	Harmful if swallowed.	[15]
Skin Sensitization	H317	May cause an allergic skin reaction.	[15]
Carcinogenicity	H350	May cause cancer.	[15] [21]
Hazardous to the Aquatic Environment	H410	Very toxic to aquatic life with long lasting effects.	[15] [21]

Mandatory Safety Precautions:[\[5\]](#)[\[15\]](#)[\[22\]](#)

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[\[5\]](#)

- Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile). A dust respirator (e.g., N95) should be used when handling the powder.[5]
- Handling: Avoid all contact with skin and eyes. Do not breathe dust.[4][5] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[15]

Toxicological Profile: From Exposure to Mechanism

The toxicity of 4-Aminoazobenzene is of significant concern. The acute oral LD50 in rats is approximately 1250-1450 mg/kg.[5][15] However, the primary concern is its long-term effect as a carcinogen.[3][15] The general toxicological mechanism for aromatic amines applies: systemic effects can include methemoglobinemia, leading to cyanosis.[15] As an azo dye, it is suspected of possessing carcinogenic potential due to its metabolic cleavage into carcinogenic aryl amines.[15]

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is critical.[5][15][22]

- Inhalation: Move the victim to fresh air immediately. Seek medical attention.
- Skin Contact: Immediately flush the skin with copious amounts of running water and non-abrasive soap. Remove contaminated clothing. Seek medical attention.[5]
- Eye Contact: Flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[5]
- Ingestion: If the victim is conscious, rinse their mouth and have them drink water. Do NOT induce vomiting. Seek immediate medical advice.[15]

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5] Keep the container locked up or in an area accessible only to authorized personnel.[15]

- Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with all local, regional, and national regulations. Do not allow the product to enter drains, as it is very toxic to aquatic life.[15][21]

Conclusion

4-Aminoazobenzene hydrochloride is a compound with a dual nature. It is a valuable chemical intermediate and a powerful research tool, particularly in the fields of dye chemistry, material science, and cancer research. However, its significant toxicity and carcinogenicity demand the utmost respect and adherence to stringent safety protocols. This guide has provided the necessary technical details and safety framework to enable researchers, scientists, and drug development professionals to handle and utilize this compound responsibly and effectively.

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